

Illuminating Life: AFDye 430 Azide for Copper-Free Live Cell Imaging

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Compound of Interest

Compound Name: AFDye 430 Azide

Cat. No.: B13709572

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Application Note and Protocols for Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of **AFDye 430 Azide** in live cell imaging through copper-free click chemistry. This advanced technique allows for the specific and bioorthogonal labeling of biomolecules in their native cellular environment, offering a powerful tool for studying dynamic cellular processes without the cytotoxicity associated with traditional copper-catalyzed methods.

Introduction

AFDye 430 Azide is a bright, photostable, green-fluorescent probe that can be utilized for the fluorescent labeling of biomolecules in live cells. Its azide functional group allows it to react with a strained alkyne, such as dibenzocyclooctyne (DBCO), through a strain-promoted alkyne-azide cycloaddition (SPAAC) reaction.^{[1][2]} This bioorthogonal reaction is highly specific and proceeds efficiently under physiological conditions without the need for a toxic copper catalyst, making it ideal for live-cell imaging applications.^{[1][3]}

The workflow for live cell imaging using **AFDye 430 Azide** involves two key steps. First, a biomolecule of interest within the cell is metabolically labeled with a strained alkyne. This is achieved by introducing a precursor molecule, such as an amino acid or sugar functionalized with a DBCO or bicyclo[6.1.0]nonyne (BCN) group, into the cell culture medium.^{[4][5]} The cells' metabolic machinery then incorporates this modified precursor into newly synthesized proteins, glycans, or other biomolecules. Subsequently, the cells are treated with **AFDye 430 Azide**,

which readily clicks to the alkyne-tagged biomolecules, rendering them fluorescent for visualization by microscopy.

Data Presentation

The following table summarizes the key quantitative data for AFDye 430, a fluorescent dye with properties identical or spectrally similar to **AFDye 430 Azide**.

Property	Value	Reference(s)
Maximum Excitation Wavelength (λ_{max})	430 nm	[6][7]
Maximum Emission Wavelength (λ_{em})	542 nm	[6]
Molar Extinction Coefficient (ϵ)	15,000 $\text{cm}^{-1}\text{M}^{-1}$	[7]
Fluorescence Quantum Yield (Φ)	0.23	[6]
Molecular Weight	~585.6 g/mol	[7]
Solubility	Water, DMSO, DMF	[7]

Experimental Protocols

This section provides detailed protocols for the metabolic labeling of live cells with a strained alkyne and subsequent fluorescent labeling with **AFDye 430 Azide**.

Protocol 1: Metabolic Labeling of Cellular Proteins with a DBCO-Modified Amino Acid

This protocol describes the metabolic incorporation of a DBCO-functionalized amino acid into newly synthesized proteins, followed by labeling with **AFDye 430 Azide**.

Materials:

- Live cells of interest (e.g., HeLa, HEK293T)

- Complete cell culture medium
- DBCO-functionalized amino acid (e.g., DBCO-lysine)
- **AFDye 430 Azide**
- Phosphate-buffered saline (PBS), pH 7.4
- Live-cell imaging medium
- Fluorescence microscope with appropriate filter sets

Procedure:

- Cell Seeding: Seed the cells on a suitable imaging dish (e.g., glass-bottom dish) and culture overnight to allow for adherence.
- Metabolic Labeling:
 - Prepare the DBCO-amino acid stock solution in a suitable solvent (e.g., DMSO).
 - Aspirate the culture medium from the cells and replace it with a fresh medium containing the DBCO-amino acid at a final concentration of 10-50 μ M.
 - Incubate the cells for 4-24 hours to allow for the incorporation of the modified amino acid into newly synthesized proteins. The optimal incubation time may vary depending on the cell type and protein of interest.
- Washing:
 - Aspirate the labeling medium and wash the cells three times with warm PBS to remove any unincorporated DBCO-amino acid.
- Fluorescent Labeling with **AFDye 430 Azide**:
 - Prepare a stock solution of **AFDye 430 Azide** in DMSO.

- Dilute the **AFDye 430 Azide** stock solution in a live-cell imaging medium to a final concentration of 1-10 μM .
- Incubate the cells with the **AFDye 430 Azide** solution for 30-60 minutes at 37°C, protected from light.
- Final Washing:
 - Aspirate the **AFDye 430 Azide** solution and wash the cells three times with a live-cell imaging medium to remove any unbound dye.
- Live Cell Imaging:
 - Image the cells using a fluorescence microscope equipped with a filter set appropriate for AFDye 430 (Excitation: ~430 nm, Emission: ~540 nm).

Protocol 2: Metabolic Labeling of Cell Surface Glycans with a DBCO-Modified Sugar

This protocol details the metabolic incorporation of a DBCO-functionalized sugar into cell surface glycans, followed by labeling with **AFDye 430 Azide**.

Materials:

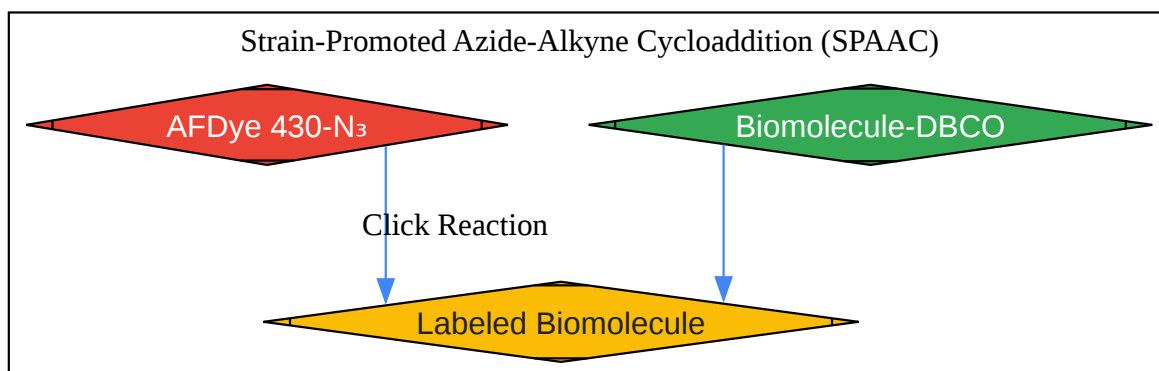
- Live cells of interest
- Complete cell culture medium
- DBCO-functionalized sugar (e.g., N-dibenzocyclooctyl-D-mannosamine, Ac4ManDBCO)
- **AFDye 430 Azide**
- Phosphate-buffered saline (PBS), pH 7.4
- Live-cell imaging medium
- Fluorescence microscope with appropriate filter sets

Procedure:

- Cell Seeding: Seed cells on an imaging-appropriate vessel and culture until they reach the desired confluency.
- Metabolic Labeling:
 - Prepare a stock solution of the DBCO-sugar in a suitable solvent.
 - Add the DBCO-sugar to the cell culture medium to a final concentration of 25-100 μM .
 - Incubate the cells for 1-3 days to allow for metabolic incorporation into cell surface glycans.
- Washing:
 - Gently wash the cells three times with warm PBS to remove the unincorporated DBCO-sugar.
- Fluorescent Labeling:
 - Prepare a solution of **AFDye 430 Azide** in a live-cell imaging medium at a final concentration of 1-10 μM .
 - Incubate the cells with the **AFDye 430 Azide** solution for 30-60 minutes at 37°C in the dark.
- Final Washing:
 - Wash the cells three times with a live-cell imaging medium.
- Imaging:
 - Proceed with live-cell imaging using a fluorescence microscope with the appropriate filters for AFDye 430.

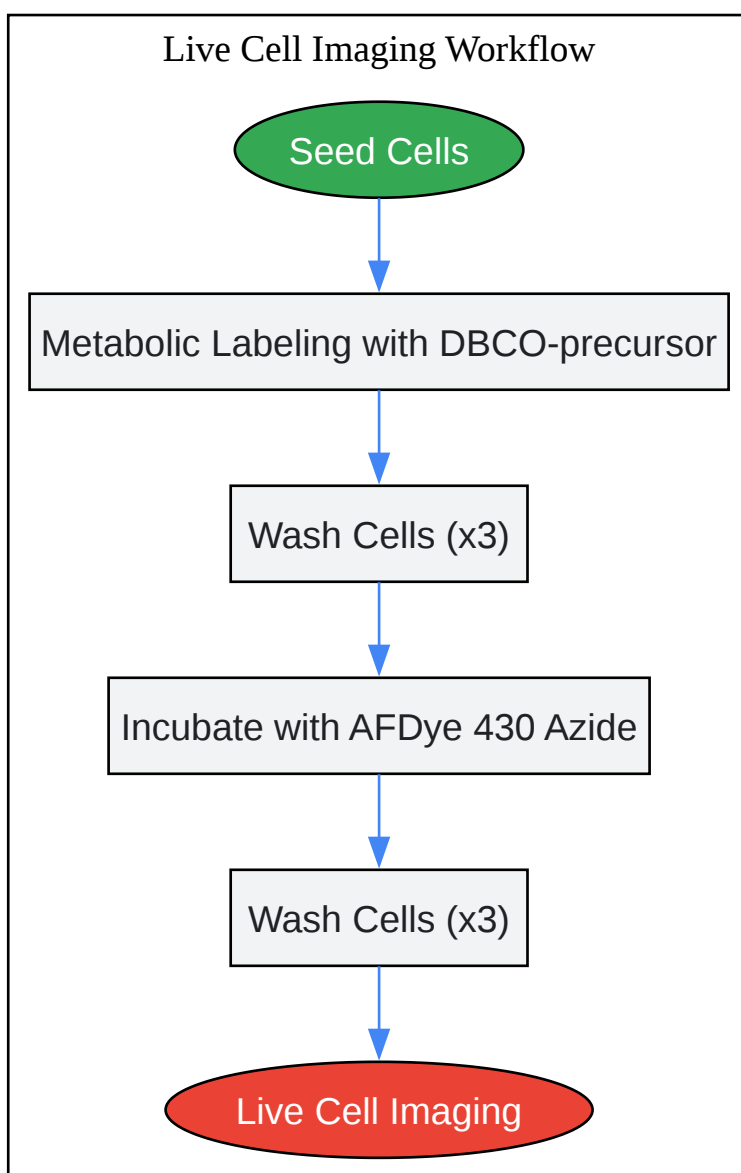
Mandatory Visualizations

The following diagrams illustrate the key processes and workflows described in this application note.



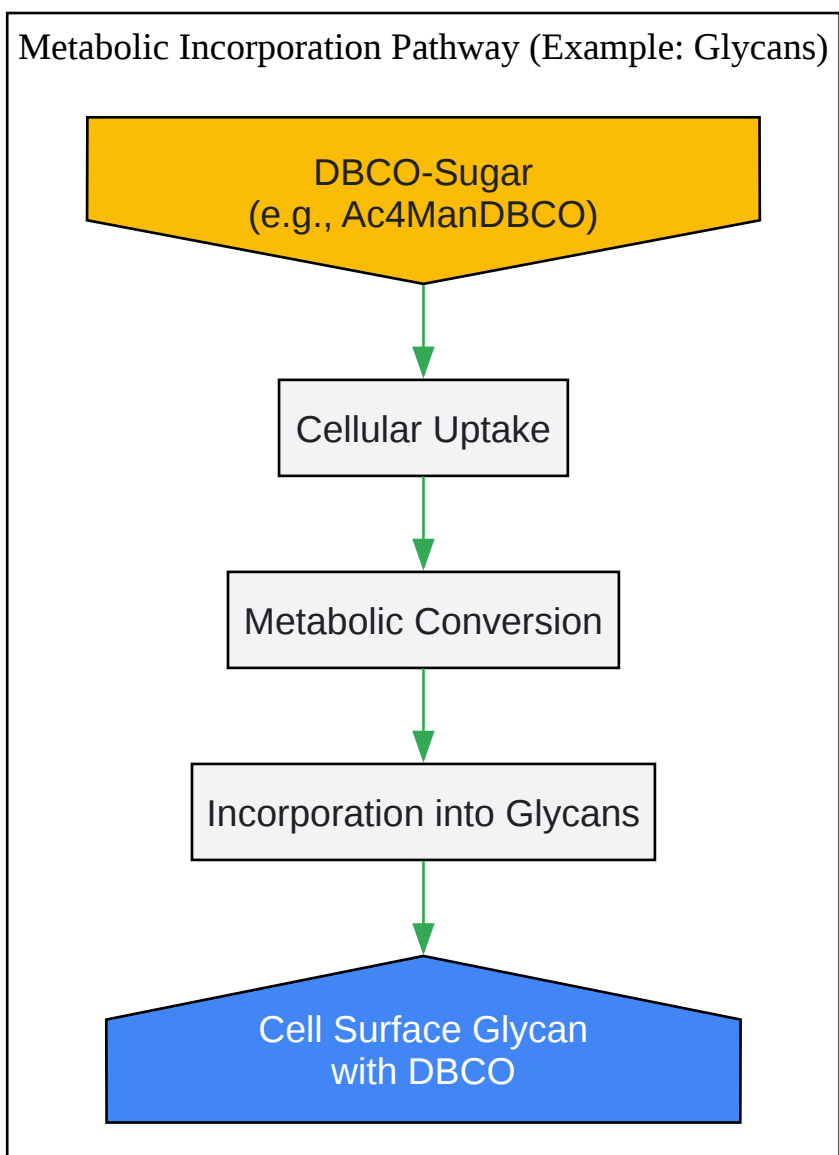
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Fig. 1: Copper-Free Click Chemistry Reaction.



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Fig. 2: Experimental Workflow.



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- To cite this document: BenchChem. [Illuminating Life: AFDye 430 Azide for Copper-Free Live Cell Imaging]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b13709572#afdye-430-azide-copper-free-click-chemistry-for-live-cell-imaging]

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